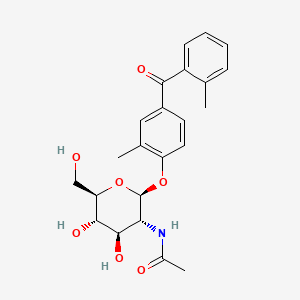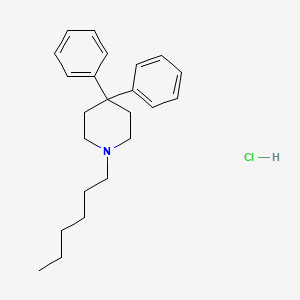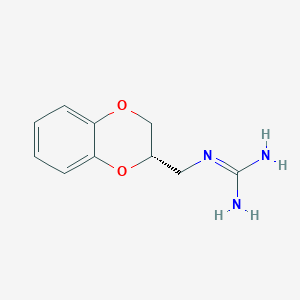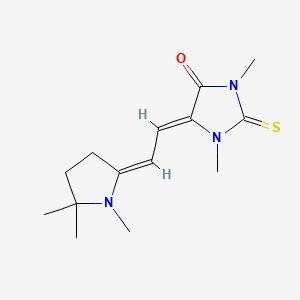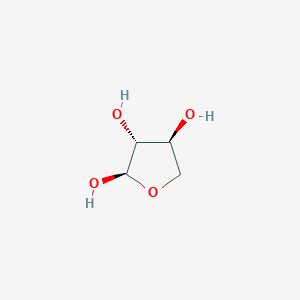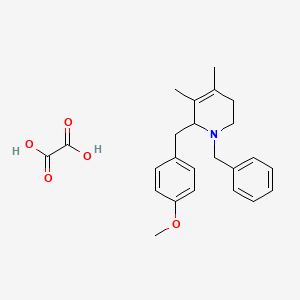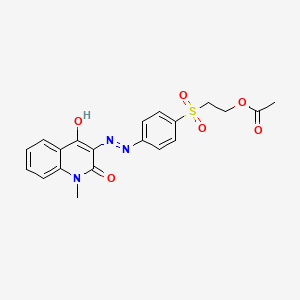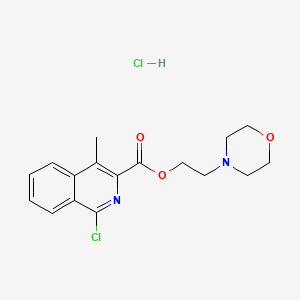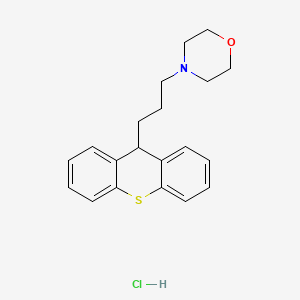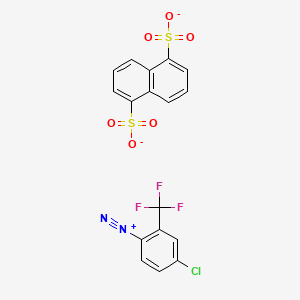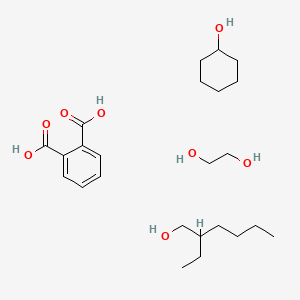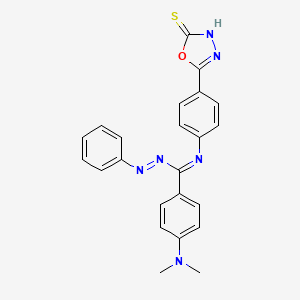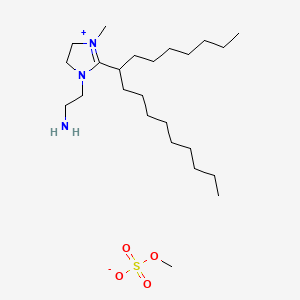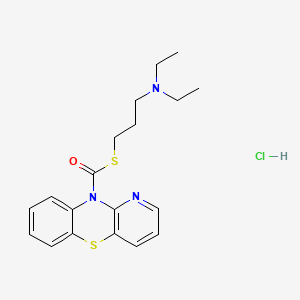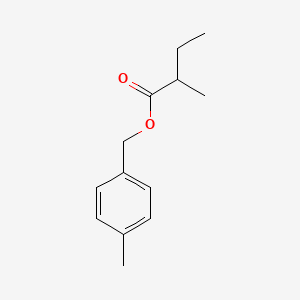
4-Methylbenzyl 2-methylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzyl 2-methylbutyrate, also known as (4-methylphenyl)methyl 2-methylbutanoate, is an organic ester compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . This compound is characterized by its aromatic structure, which includes a benzene ring substituted with a methyl group and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylbenzyl 2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 4-methylbenzyl alcohol with 2-methylbutanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to promote the esterification reaction while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid and 2-methylbutanoic acid.
Reduction: Formation of 4-methylbenzyl alcohol and 2-methylbutanol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
4-Methylbenzyl 2-methylbutyrate has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Methylbenzyl 2-methylbutyrate involves its interaction with biological membranes and enzymes. It can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects. The compound may also interact with specific molecular targets, such as ergosterol in fungal cell membranes, to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzyl acetate: Similar structure but with an acetate ester group.
4-Methylbenzyl propionate: Similar structure but with a propionate ester group.
4-Methylbenzyl isobutyrate: Similar structure but with an isobutyrate ester group.
Uniqueness
4-Methylbenzyl 2-methylbutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
94231-43-3 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(4-methylphenyl)methyl 2-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-4-11(3)13(14)15-9-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 |
Clave InChI |
OUFFFGFYTMZJHK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OCC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


